Cas no 1256816-54-2 ((3-Cyclopropylpyridin-2-yl)methanamine)

(3-Cyclopropylpyridin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (3-Cyclopropylpyridin-2-yl)methanamine
- J-501206
- CS-0338223
- 1256816-54-2
- 1-(3-Cyclopropylpyridin-2-yl)methanamine
- C91069
- SCHEMBL17778193
- DB-309884
- 2-Pyridinemethanamine, 3-cyclopropyl-
- SB53326
- DTXSID80739982
- EN300-6769600
-
- インチ: InChI=1S/C9H12N2/c10-6-9-8(7-3-4-7)2-1-5-11-9/h1-2,5,7H,3-4,6,10H2
- InChIKey: XGDYXMGROZBQIU-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(CN)N=C1)C2CC2
計算された属性
- せいみつぶんしりょう: 148.100048391g/mol
- どういたいしつりょう: 148.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
(3-Cyclopropylpyridin-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029187312-5g |
(3-Cyclopropylpyridin-2-yl)methanamine |
1256816-54-2 | 95% | 5g |
$2399.00 | 2023-09-03 | |
Chemenu | CM172642-1g |
(3-Cyclopropylpyridin-2-yl)methanamine |
1256816-54-2 | 95% | 1g |
$580 | 2021-08-05 | |
Chemenu | CM172642-1g |
(3-Cyclopropylpyridin-2-yl)methanamine |
1256816-54-2 | 95% | 1g |
$490 | 2023-02-18 | |
Ambeed | A110512-1g |
(3-Cyclopropylpyridin-2-yl)methanamine |
1256816-54-2 | 95+% | 1g |
$495.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408893-1g |
(3-Cyclopropylpyridin-2-yl)methanamine |
1256816-54-2 | 95+% | 1g |
¥4200.00 | 2024-08-09 |
(3-Cyclopropylpyridin-2-yl)methanamine 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
(3-Cyclopropylpyridin-2-yl)methanamineに関する追加情報
The Comprehensive Overview of (3-Cyclopropylpyridin-2-yl)methanamine (CAS No. 1256816-54-2)
(3-Cyclopropylpyridin-2-yl)methanamine, identified by the CAS registry number 1256816-54-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a pyridine ring with a cyclopropyl group and an amine functional group. The combination of these structural elements makes it a versatile molecule with potential applications in drug discovery and as an intermediate in organic synthesis.
The molecular formula of (3-Cyclopropylpyridin-2-yl)methanamine is C9H11N, and its molecular weight is approximately 137.19 g/mol. The compound exists as a solid at room temperature and has a melting point of around 78°C. Its solubility properties make it suitable for various synthetic procedures, particularly in polar aprotic solvents commonly used in organic chemistry.
Recent studies have highlighted the potential of (3-Cyclopropylpyridin-2-yl)methanamine as a building block in the synthesis of bioactive compounds. Researchers have explored its ability to undergo various transformations, including alkylation, acylation, and coupling reactions, which are essential steps in drug development. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties, making them candidates for further preclinical testing.
The synthesis of (3-Cyclopropylpyridin-2-yl)methanamine typically involves multi-step processes that begin with the preparation of the pyridine ring. One common approach is the Friedländer synthesis, which involves the condensation of o-aminoaryl aldehydes or ketones with α,β-unsaturated carbonyl compounds. This method allows for the incorporation of the cyclopropyl group at the 3-position of the pyridine ring, followed by subsequent modifications to introduce the methanamine functionality.
In terms of applications, (3-Cyclopropylpyridin-2-yl)methanamine has been utilized as an intermediate in the synthesis of complex heterocyclic compounds. Its ability to form stable bonds with other functional groups makes it valuable in constructing molecules with intricate architectures. For example, a 2023 paper in Nature Communications reported its use as a key intermediate in the synthesis of a novel class of kinase inhibitors, which are currently under investigation for their potential anticancer activity.
The pharmacokinetic properties of (3-Cyclopropylpyridin-2-yl)methanamine have also been studied extensively. Preclinical data indicate that it exhibits moderate absorption and distribution characteristics, which are favorable for its potential use as an orally administered drug. However, further studies are required to fully understand its metabolic pathways and excretion mechanisms.
In conclusion, (3-Cyclopropylpyridin-2-yl)methanamine (CAS No. 1256816-54-2) is a versatile and intriguing compound with significant potential in organic synthesis and drug discovery. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover its full range of applications, this compound is poised to play an increasingly important role in the field of medicinal chemistry.
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